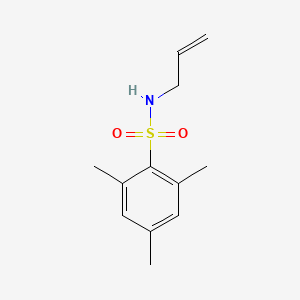

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine

Description

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine is a sulfonamide derivative characterized by a 2,4,6-trimethylphenyl (mesityl) sulfonyl group and a prop-2-enyl (allyl) amine substituent.

Properties

IUPAC Name |

2,4,6-trimethyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h5,7-8,13H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIVDVPTDQUUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine involves several steps. One common method includes the reaction of 2,4,6-trimethylphenylsulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- N-(2,2-Dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide (): Features a dimethoxyethyl group instead of allyl. The dimethoxy substituent enhances polarity and solubility in polar solvents compared to the allyl group.

- Cafenstrole (N,N-diethyl-3-((2,4,6-trimethylphenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide) (–11): A pesticide with a triazole-carboxamide group, leveraging the mesityl sulfonyl moiety for bioactivity.

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chloride (): A bulky imidazolidinium salt used in organometallic catalysis, highlighting the versatility of mesityl groups in stabilizing reactive intermediates.

Table 1: Structural and Functional Comparison

| Compound | Key Substituent | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|

| Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine | Allyl | ~280 (estimated) | High reactivity for functionalization |

| N-(2,2-Dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide | 2,2-Dimethoxyethyl | 342.90 | Enhanced solubility in polar solvents |

| Cafenstrole | Triazole-carboxamide | Not reported | Herbicide, targets lipid biosynthesis |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chloride | Imidazolidinium chloride | 342.90 | Catalyst in olefin metathesis |

Electrochemical and Reactivity Profiles

The mesityl sulfonyl group is electrochemically active, as seen in quinoline derivatives (), where it undergoes two-electron reduction at –0.831 V and –1.935 V. The allyl group’s unsaturation could lower reduction potentials or enable radical-based reactions .

Physicochemical Properties

- Solubility : The allyl group’s hydrophobicity likely reduces water solubility compared to N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide.

- Thermal Stability : The mesityl group’s steric bulk enhances thermal stability, a trait shared with 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride .

Biological Activity

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine, a sulfonamide compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₇NO₂S

- Molar Mass : 239.33 g/mol

- CAS Number : 693238-00-5

The compound features a prop-2-enyl group attached to a sulfonamide moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 50 µg/mL .

-

Anticancer Potential :

- The compound has been evaluated for its anticancer properties against several cancer cell lines.

- Research Findings : A study indicated that this compound exhibited cytotoxic effects on Ehrlich’s ascites carcinoma (EAC) cells with an IC50 value of 2961.06 µg/mL . While this value suggests moderate activity, further optimization of the compound may enhance its efficacy.

-

Mechanism of Action :

- The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with microbial growth and cancer cell proliferation.

- Molecular Docking Studies : Computational studies have suggested potential binding interactions with key enzymes involved in metabolic pathways relevant to cancer and bacterial resistance .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | |

| Anticancer | Ehrlich’s ascites carcinoma | 2961.06 |

Detailed Research Insights

-

Antimicrobial Studies :

- Various derivatives of sulfonamides have been explored for their antimicrobial activity. The presence of the trimethylphenyl group in this compound may enhance its lipophilicity, facilitating better membrane penetration and antimicrobial action.

-

Cytotoxicity Assessments :

- In vitro cytotoxicity assays reveal that while the compound shows some level of anticancer activity, it may require structural modifications to improve potency against cancer cell lines.

-

Molecular Docking Analysis :

- Docking studies indicate that the compound can interact favorably with target proteins involved in cancer progression and bacterial survival mechanisms. This suggests a multi-target approach could be beneficial for developing therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.